2-Azetidin-3-YL-5-methyl-1H-benzoimidazole
Overview
Description
2-Azetidin-3-YL-5-methyl-1H-benzoimidazole is a heterocyclic compound that combines the structural features of azetidine and benzimidazole Azetidine is a four-membered nitrogen-containing ring, while benzimidazole is a fused bicyclic system consisting of benzene and imidazole rings
Scientific Research Applications
2-Azetidin-3-YL-5-methyl-1H-benzoimidazole has a wide range of applications in scientific research:
Mechanism of Action
While the specific mechanism of action for “2-Azetidin-3-YL-5-methyl-1H-benzoimidazole” is not mentioned in the search results, azetidin-2-one has been discovered as a new cap group for HDAC inhibition . This suggests that azetidine derivatives may have potential applications in the development of novel therapeutics.
Future Directions
The future directions for research on “2-Azetidin-3-YL-5-methyl-1H-benzoimidazole” and similar compounds could include further exploration of their potential applications in the development of novel therapeutics . Additionally, more research could be conducted to better understand their synthesis, chemical reactions, and physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidin-3-YL-5-methyl-1H-benzoimidazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols or β-amino acids, under suitable conditions.
Formation of the Benzimidazole Ring: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the azetidine or benzimidazole rings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .
Comparison with Similar Compounds
2-Methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the azetidine ring, resulting in different chemical properties and biological activities.
3-Azetidinyl-1H-indole: Contains an azetidine ring fused to an indole moiety, offering a different pharmacological profile compared to 2-Azetidin-3-YL-5-methyl-1H-benzoimidazole.
Uniqueness: this compound is unique due to the combination of the azetidine and benzimidazole rings, which imparts distinct chemical reactivity and potential biological activities. This dual-ring structure allows for versatile modifications and the development of novel derivatives with enhanced properties .
Properties
IUPAC Name |
2-(azetidin-3-yl)-6-methyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-2-3-9-10(4-7)14-11(13-9)8-5-12-6-8/h2-4,8,12H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECPPFKCHPALIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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